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THP-1

Macrophage Polarization M1/M2 Phenotype Cytokine Profiling

Primary human monocytes suffer from donor scarcity, limited yield, and lot-to-lot variability that derail reproducible macrophage assays. THP-1 is a clonal, self-renewing human monocytic line that eliminates this uncertainty. Key procurement advantages: 1) Intrinsic M1-polarization bias enables robust pro-inflammatory cytokine induction without protocol compensation. 2) Polarization-specific phagocytic capacity for S. aureus and apoptotic cells outperforms primary PBMC-derived macrophages. 3) Suspension culture and genetic tractability support scalable CRISPR screens and engineered reporter sub-lines (e.g., THP1-Blue™ NF-κB). Authenticated by STR profiling per ANSI/ATCC ASN-0002.1-2021 and shipped mycoplasma-free.

Molecular Formula
Molecular Weight
Cat. No. B1575680
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTHP-1
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

THP-1 Cell Line: Source, Specification & Baseline Parameters


THP-1 is a human monocytic cell line originally derived from the peripheral blood of a one-year-old male infant with acute monocytic leukemia (ATCC® TIB-202™) . Unlike primary human monocytes which require continuous donor-dependent isolation with limited yield and inherent inter-donor variability, THP-1 cells provide a self-renewing, clonal, and genetically stable source of monocytic precursors that can be consistently expanded in suspension culture and robustly differentiated into adherent, functional macrophage-like cells via stimulation with phorbol 12-myristate 13-acetate (PMA) [1]. The cell line is authenticated by STR profiling per ANSI/ATCC ASN-0002.1-2021 standards and maintained in ATCC-formulated RPMI-1640 medium supplemented with fetal bovine serum [2].

1
Immortalized human monocytic model for macrophage differentiation research.
ATCC® TIB-202™; STR-authenticated per ANSI/ATCC ASN-0002.1
2
PMA-differentiated M1-skewed macrophage supports pro-inflammatory pathway studies.
Self-renewing, clonal source eliminates donor-dependent variability
3
Genetically tractable host model for functional genomics and NF-κB reporter screening.
Suspension culture compatible; engineered THP1-Blue™ derivative available

THP-1 vs. U937 and PBMC Macrophages: Why Substitution Fails


THP-1, U937, and primary PBMC-derived monocytes are frequently cited as interchangeable precursors for in vitro macrophage studies; however, substantial evidence demonstrates that each model exhibits distinct baseline polarization skewing, differential phagocytic specificity, and non-equivalent sensitivity to external stimuli [1]. THP-1-derived macrophages are intrinsically biased toward a pro-inflammatory M1 phenotype with heightened responsiveness to M1-polarizing conditions, whereas U937-derived macrophages are skewed toward an anti-inflammatory M2 phenotype [2]. Moreover, THP-1-derived macrophages exhibit polarization-specific phagocytic capacity for apoptotic cells and bacterial bioparticles that is not mirrored by PBMC-derived macrophages under identical stimulation conditions [3]. Consequently, procurement and experimental selection based solely on cell type availability—without quantitative consideration of these lineage-specific functional divergences—introduces uncontrolled variability that confounds data interpretation and cross-study reproducibility.

THP-1 M1-skewed baseline with enhanced pro-inflammatory responsiveness
U937 M2-skewed baseline may shift polarization readouts in M1-focused assays
THP-1 Polarization-specific phagocytosis for apoptotic cells and bacterial bioparticles
PBMC Mφ Phagocytic specificity not mirrored under identical stimulation conditions
THP-1 M2a marker response absent; CD206 upregulation not detected with IL-4
PBMC Mφ M2a response intact; THP-1 M2a substitution may yield false-negative results

THP-1 Functional Differentiation: Polarization, Phagocytosis & Inflammasome


Polarization Skewing: THP-1 M1 Bias vs. U937

In a standardized direct head-to-head comparison under identical PMA differentiation and M1- or M2-polarizing conditions, THP-1-derived macrophages demonstrated significantly greater responsiveness to M1 stimuli and a constitutive skewing toward the M1 phenotype, whereas U937-derived macrophages were skewed toward the M2 phenotype [1].

M1 Phenotype Skewing
Head-to-head
THP-1 Mφ skewed toward M1 with higher ROS and phagocytic activity vs. U937 M2-skewed baseline
Supports M1 polarization model selection
10 ng/mL PMA differentiation; M1/M2 polarizing conditions applied
Macrophage Polarization M1/M2 Phenotype Cytokine Profiling

M2 Polarization Deficiency: CD206 Upregulation vs. PBMC Macrophages

A direct comparative study of polarization capacity between THP-1-derived macrophages and PBMC-derived primary macrophages revealed that M2a cell surface markers demonstrated IL-4-dependent upregulation only in PBMC macrophages, while THP-1 macrophages failed to upregulate CD206 under identical M2a-polarizing stimulation [1].

M2a Marker Deficiency
Head-to-head
CD206 upregulation absent in THP-1 Mφ under IL-4; detected only in PBMC Mφ across 6h–48h time points
M2a polarization context not transferable
Flow cytometry profiling; IL-4 concentration consistent
Macrophage Polarization M2 Markers CD206 Expression

M1 Marker Expression: CD11b & CD14 Upregulation

In a controlled assessment of THP-1 monocyte-to-macrophage differentiation protocols, treatment with 5 nM PMA significantly increased the expression of canonical macrophage surface markers CD11b and CD14, with the combination of PMA and 1,25-dihydroxyvitamin D3 (1,25D3) further augmenting these macrophage characteristics and enhancing commitment to both M1 and M2 polarization states [1].

M1 Marker Upregulation
Cross-study
CD11b (p < 0.001) and CD14 (p < 0.010) significantly increased with 5 nM PMA; 1,25D3 alone insufficient
PMA requirement for macrophage differentiation confirmed
Gene expression and surface marker analysis post-rest period
Macrophage Differentiation Surface Markers CD11b CD14

Phagocytic Specificity: Apoptotic Clearance & Bacterial Uptake vs. PBMC

In a direct head-to-head functional comparison, polarized THP-1-derived macrophages exhibited a distinctive phagocytic capacity for apoptotic cells and S. aureus bioparticles that was not observed in PBMC-derived primary macrophages under identical polarization and assay conditions [1].

Phagocytic Specificity
Head-to-head
THP-1 Mφ exhibit distinctive phagocytosis of apoptotic cells and S. aureus bioparticles not observed in PBMC Mφ
Reported phagocytic specificity context
M1/M2a/M2c subsets compared; assay time points matched
Phagocytosis Apoptotic Cell Clearance Bacterial Uptake

NF-κB Reporter Line: SEAP Readout for High-Throughput Screening

THP1-Blue™ NF-κB cells are a genetically modified derivative of the THP-1 monocyte cell line, stably integrating an NF-κB-inducible SEAP (secreted embryonic alkaline phosphatase) reporter construct. This enables colorimetric quantification of NF-κB pathway activation via a simple supernatant assay using QUANTI-Blue™ detection reagent, circumventing the need for cell lysis or complex luminescence instrumentation [1].

NF-κB Reporter Line
Class-level
SEAP colorimetric readout from supernatant; improved signal/background in thp-nfkbv2 clone
Supports medium-throughput pathway screening
Endogenous TLR/STING/RLR expression; Zeocin® selection required
NF-κB Signaling Reporter Cell Line High-Throughput Screening

Genome-Scale CRISPR Screening: Host Factor Discovery in Salmonella

A genome-scale pooled CRISPR knockout screen in THP-1 human macrophages identified 183 candidate genes whose loss-of-function mutations confer resistance to Salmonella uptake, demonstrating the utility of THP-1 as a screening-compatible host model for functional genomics and host-directed therapy target discovery [1].

CRISPR Host Factor Screen
Supporting
183 candidate genes identified modulating Salmonella uptake; chemical inhibitor replication validates phenotype
Scalable host-pathogen genomics model
PMA-differentiated Mφ; genome-scale pooled CRISPR library used
CRISPR Screening Host-Pathogen Interaction Salmonella

THP-1 Application Scenarios Matched to Differentiation Evidence


M1 Macrophage Polarization Studies

THP-1-derived macrophages are the optimal in vitro model for M1-focused polarization experiments due to their documented skewing toward the M1 phenotype and greater responsiveness to M1-polarizing stimuli compared to U937-derived macrophages [1]. This M1 bias, confirmed in direct head-to-head comparisons, ensures that pro-inflammatory cytokine induction and associated signaling pathways are robustly detectable, making THP-1 the preferred cell source for investigations of TLR-mediated inflammation, M1-associated disease mechanisms, and screening of anti-inflammatory compounds where M1 suppression is the primary readout [1]. Procurement of THP-1 for M1 studies avoids the inherent M2-skewing bias of U937 that would otherwise require compensatory adjustments in polarization protocols.

Phagocytosis Assays: Apoptotic Clearance & Bacterial Uptake

THP-1-derived macrophages exhibit a unique, polarization-specific phagocytic capacity for apoptotic cells and S. aureus bioparticles that is not replicated by primary PBMC-derived macrophages under identical stimulation conditions [2]. This functional distinction makes THP-1 the cell line of choice for high-throughput phagocytosis screening assays, host-pathogen interaction studies focused on bacterial internalization, and efferocytosis research where apoptotic cell clearance is the primary endpoint [2]. Investigators should not substitute PBMC-derived macrophages for THP-1 in phagocytosis-centric protocols, as the functional readout is cell-line specific and not transferable between models.

NF-κB High-Throughput Screening & TLR Agonist Profiling

The engineered THP1-Blue™ NF-κB reporter cell line, derived from wild-type THP-1 monocytes, provides a validated, procurement-ready tool for medium- to high-throughput screening of NF-κB pathway modulators [3]. The SEAP-based colorimetric readout from culture supernatant eliminates the need for cell lysis, transfection, or specialized luminescence detection, streamlining assay workflows and reducing operational complexity [3]. This line is particularly suited for academic core facilities and biopharmaceutical screening groups conducting routine profiling of PRR agonists (TLR ligands, STING agonists, RLR activators) or testing of NF-κB inhibitory compounds where batch-to-batch functional consistency and quantitative reporter output are required for decision-making.

Host-Pathogen Functional Genomics & CRISPR Screening

THP-1 human macrophages are a uniquely scalable and genetically tractable model for genome-wide CRISPR knockout screening aimed at identifying host factors that modulate intracellular pathogen uptake and survival [4]. A validated genome-scale pooled CRISPR screen in THP-1 macrophages successfully identified 183 candidate host genes conferring resistance to Salmonella infection, demonstrating the feasibility of high-throughput functional genomics in a human macrophage background [4]. This application scenario is not achievable in primary human macrophages due to limited expansion capacity and poor transfection efficiency, positioning THP-1 as the essential cell line for host-directed therapy target discovery and mechanism-based genetic perturbation studies in the context of innate immunity.

Application
Selection Property
Validation Focus
M1 macrophage polarization studies
Polarization phenotype alignment
M1-skewing confirmation and pro-inflammatory cytokine induction
Phagocytosis and host-pathogen assays
Polarization-specific phagocytic capacity
Apoptotic cell clearance and bacterial uptake endpoints
NF-κB high-throughput screening
SEAP reporter signal/background ratio
PRR agonist profiling and pathway inhibitor screening
Functional genomics and CRISPR screens
Genetic tractability and expansion capacity
Host factor discovery and resistance phenotype validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


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